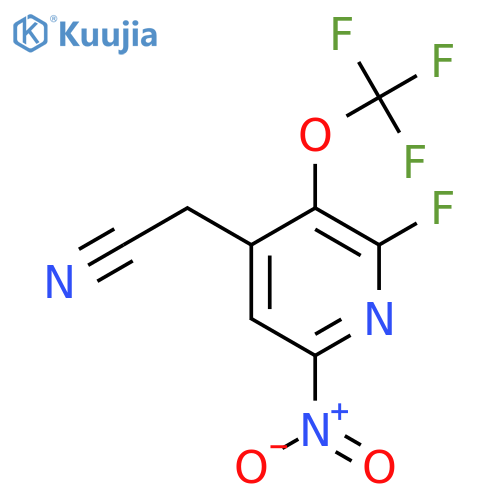Cas no 1804739-61-4 (2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile)

1804739-61-4 structure
商品名:2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile
CAS番号:1804739-61-4
MF:C8H3F4N3O3
メガワット:265.121335268021
CID:4828840
2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile
-
- インチ: 1S/C8H3F4N3O3/c9-7-6(18-8(10,11)12)4(1-2-13)3-5(14-7)15(16)17/h3H,1H2
- InChIKey: AAVFTKUYAVTBLI-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(CC#N)=CC([N+](=O)[O-])=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 361
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 91.7
2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099529-1g |
2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile |
1804739-61-4 | 97% | 1g |
$1,475.10 | 2022-04-01 |
2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
1804739-61-4 (2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile) 関連製品
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 81216-14-0(7-bromohept-1-yne)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 5587-61-1(Triisocyanato(methyl)silane)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
